1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression . The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique methoxyphenylmethyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
534596-12-8 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
NBNWLLXCAIOATK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
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